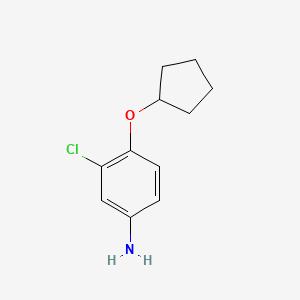

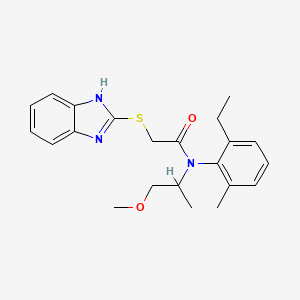

![molecular formula C21H17N3O B2799966 N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide CAS No. 313275-14-8](/img/structure/B2799966.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds. This class of compounds typically consists of a benzene ring fused to an imidazole ring . They are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with a carboxylic acid or its equivalent . The reaction is typically carried out under reflux conditions .Molecular Structure Analysis

Benzimidazole derivatives are planar molecules. In the crystal state, they are often stabilized by π-π interactions and hydrogen bonds . The exact structure can vary depending on the specific substituents attached to the benzimidazole core .科学的研究の応用

Antioxidant Properties : Kuş et al. (2004) synthesized some benzimidazole derivatives and tested their in vitro effects on rat liver microsomal NADPH-dependent lipid peroxidation levels. One compound showed an 84% inhibition, which is more significant than butylated hydroxytoluene (BHT) (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

Protonation Processes : Perisic-Janjic et al. (2000) investigated the protonation of N-[1-(benzimidazol)-1-yl]methylbenzamide derivatives, revealing two protonation processes - one on the benzimidazole part and the other on the amide group. They also established a correlation between these processes and antimicrobial activity (Perisic-Janjic, Janjic, & Lazarevic, 2000).

Cancer Treatment Potential : Theoclitou et al. (2011) discovered a novel kinesin spindle protein (KSP) inhibitor, showing promise for cancer treatment due to its ability to arrest cells in mitosis and induce cellular death (Theoclitou et al., 2011).

Inhibition of Hepatitis C Virus : Youssif et al. (2016) synthesized new derivatives of 2-thiobenzimidazole with triazole moiety, some of which showed significant activity against the hepatitis C virus (HCV), highlighting the importance of substituents at position 2 of benzimidazole for HCV inhibition (Youssif, Mohamed, Salim, Inagaki, Mukai, & Abdu-Allah, 2016).

Inhibitors of NF-κB Transcription Factor : Boggu et al. (2017) designed and synthesized a series of 2-benzylbenzimidazole analogs and investigated their in vitro activities against NF-κB inhibition in cells, identifying compounds with strong inhibitory activity (Boggu, Venkateswararao, Manickam, Kim, & Jung, 2017).

Histamine 3 Receptor Antagonists : Zhou et al. (2011) developed pyrrolidin-3-yl-N-methylbenzamides as potent H(3) receptor antagonists, exhibiting significant in vivo profiles, a potential avenue for pharmacological development (Zhou, Gross, Sze, Adedoyin, Bowlby, Di, Platt, Zhang, Brandon, Comery, & Robichaud, 2011).

Alternative for Cytogenetic Analysis : Baru, Dogra, & Mukhopadhyay (2016) demonstrated that Fenbendazole, a benzimidazole anthelmintic drug, can be an alternative to colchicine for chromosome preparation in cytogenetic analysis, showcasing its efficiency in blocking cell proliferation and producing high-quality metaphase chromosomes (Baru, Dogra, & Mukhopadhyay, 2016).

作用機序

Target of Action

Compounds containing the imidazole moiety are known to have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

It’s known that imidazole derivatives can block certain signal receptions, leading to reduced transcription of specific genes .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability.

Result of Action

Some imidazole derivatives have been found to inhibit the proliferation of certain cell lines , and others have been found to have an antiangiogenic effect and promote apoptosis .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.

将来の方向性

特性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-14-7-6-8-15(13-14)21(25)24-17-10-3-2-9-16(17)20-22-18-11-4-5-12-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUNBUVKKLTPOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2799885.png)

![2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2799888.png)

![3-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole](/img/structure/B2799889.png)

![5-((4-Benzylpiperidin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2799892.png)

![N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2799898.png)

![6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2799899.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2799904.png)

![Methyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2799906.png)